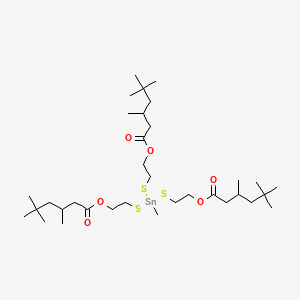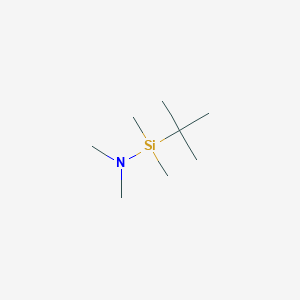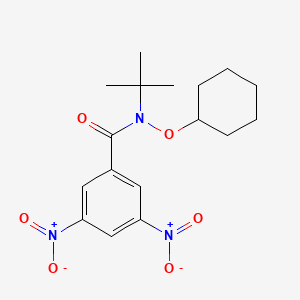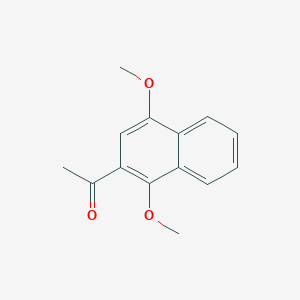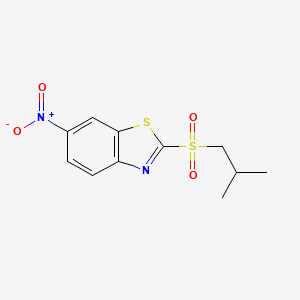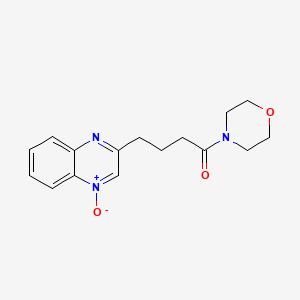![molecular formula C9H9F3OSe B14473263 1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene CAS No. 72474-63-6](/img/structure/B14473263.png)
1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethylselanyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzyl alcohol with methoxymethyl selenide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The methoxymethylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxymethylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-3-(trifluoromethyl)benzene
- 3-(Trifluoromethyl)benzyl alcohol
- 1-(Methoxymethyl)selanylbenzene
Uniqueness
1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene is unique due to the presence of both the methoxymethylselanyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
72474-63-6 |
|---|---|
Molecular Formula |
C9H9F3OSe |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-(methoxymethylselanyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OSe/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
DBYAIHUJMTUBES-UHFFFAOYSA-N |
Canonical SMILES |
COC[Se]C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
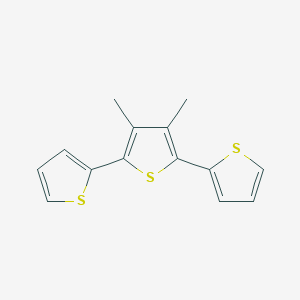
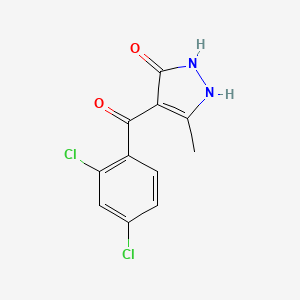
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
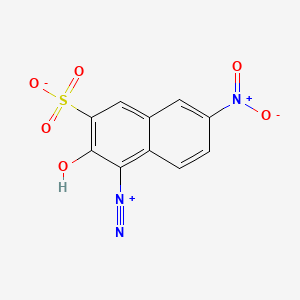
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
